molecular formula C13H20N2O2 B1388649 N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide CAS No. 1203499-57-3

N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide

Cat. No.: B1388649
CAS No.: 1203499-57-3
M. Wt: 236.31 g/mol
InChI Key: BOUXWOSMCLMMEB-UHFFFAOYSA-N
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Description

N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide is an organic compound with the molecular formula C13H20N2O2. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a pyridine ring substituted with a hydroxypropyl group and a pivalamide group, making it a versatile intermediate in organic chemistry .

Properties

IUPAC Name

N-[3-(3-hydroxypropyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)12(17)15-11-10(7-5-9-16)6-4-8-14-11/h4,6,8,16H,5,7,9H2,1-3H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUXWOSMCLMMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide typically involves the reaction of 3-(3-hydroxypropyl)pyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide is used in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the pivalamide group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxypropyl and pivalamide groups allows for diverse reactivity and applications in various fields .

Biological Activity

N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide is a synthetic organic compound that exhibits diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxypropyl group and a pivalamide moiety. The structural components contribute to its unique biological properties, particularly in enzyme inhibition and receptor modulation.

This compound is believed to interact with various molecular targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, likely due to its structural features that allow for effective binding to active sites.
  • Receptor Modulation : It may influence receptor signaling pathways, thus affecting cellular responses.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition is critical for understanding its potential therapeutic uses in diseases where these enzymes play a role.

Antioxidant Properties

Studies have demonstrated that compounds similar to this compound exhibit antioxidant activity, which can protect cells from oxidative stress. This property could be beneficial in developing treatments for conditions associated with oxidative damage.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these parameters is essential for evaluating its suitability as a therapeutic agent.

Case Studies

  • Inhibition of Specific Enzymes : A study highlighted the compound's ability to inhibit enzyme activities in vitro, suggesting its potential application in drug development aimed at diseases characterized by dysregulated enzyme function.
  • Antioxidant Activity Assessment : Another investigation utilized the ABTS radical decolorization assay to measure the antioxidant capacity of similar compounds, indicating that modifications in the structure could enhance or diminish this activity.

Comparison with Similar Compounds

A comparative analysis of this compound with related compounds reveals differences in biological activity based on structural variations:

Compound NameStructural FeaturesNotable Activities
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamideFluorinated pyridine ringEnzyme inhibition
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-acetamideAcetamide instead of pivalamidePotential anti-inflammatory effects
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-benzamideBenzamide groupAntimicrobial properties

These comparisons underscore how slight modifications can lead to significant changes in biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide
Reactant of Route 2
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide

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